molecular formula C9H11IN2O2 B12072730 5-Iodo-4-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine

5-Iodo-4-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine

Cat. No.: B12072730
M. Wt: 306.10 g/mol
InChI Key: BXSAKTGSGIWJSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-4-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine: is an organic compound with the molecular formula C9H11IN2O2 and a molecular weight of 306.1 g/mol . This compound features a pyrimidine ring substituted with an iodine atom at the 5-position and a tetrahydro-2H-pyran-4-yloxy group at the 4-position. It is primarily used in research and development within the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-4-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine typically involves the iodination of a pyrimidine precursor followed by the introduction of the tetrahydro-2H-pyran-4-yloxy group. One common method includes the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

Mechanism of Action

The mechanism of action of 5-Iodo-4-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine is largely dependent on its specific application. In biochemical contexts, it may act as an inhibitor or modulator of specific enzymes or receptors. The iodine atom and the tetrahydro-2H-pyran-4-yloxy group can interact with molecular targets, influencing their activity and function. The exact pathways and molecular targets involved vary based on the specific biological or chemical system being studied .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C9H11IN2O2

Molecular Weight

306.10 g/mol

IUPAC Name

5-iodo-4-(oxan-4-yloxy)pyrimidine

InChI

InChI=1S/C9H11IN2O2/c10-8-5-11-6-12-9(8)14-7-1-3-13-4-2-7/h5-7H,1-4H2

InChI Key

BXSAKTGSGIWJSX-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1OC2=NC=NC=C2I

Origin of Product

United States

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